2-(2-Chloro-4-cyanophenoxy)acetic acid
Overview
Description
2-(2-Chloro-4-cyanophenoxy)acetic acid is an organic compound with the molecular formula C9H6ClNO3 and a molecular weight of 211.6 g/mol . It is characterized by the presence of a chloro and a cyano group attached to a phenoxyacetic acid moiety. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(2-Chloro-4-cyanophenoxy)acetic acid typically involves the reaction of 2-chloro-4-cyanophenol with chloroacetic acid under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then acidified to precipitate the product, which is subsequently purified by recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to ensure high yield and purity, such as the use of advanced purification techniques and continuous flow reactors.
Chemical Reactions Analysis
2-(2-Chloro-4-cyanophenoxy)acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions and acids like hydrochloric acid for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Chloro-4-cyanophenoxy)acetic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-cyanophenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and cyano groups play a crucial role in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
2-(2-Chloro-4-cyanophenoxy)acetic acid can be compared with other similar compounds, such as:
2-(4-Chlorophenoxy)acetic acid: Lacks the cyano group, which affects its reactivity and biological activity.
2-(2-Cyanophenoxy)acetic acid: Lacks the chloro group, which also influences its chemical properties and applications.
The presence of both chloro and cyano groups in this compound makes it unique and enhances its versatility in various applications .
Properties
IUPAC Name |
2-(2-chloro-4-cyanophenoxy)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3/c10-7-3-6(4-11)1-2-8(7)14-5-9(12)13/h1-3H,5H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLWMGQTXIYABP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)OCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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